Desmethylsibutramine

Descripción general

Descripción

It is a more potent monoamine reuptake inhibitor than sibutramine and has been sold as an ingredient in weight loss products marketed as dietary supplements . The compound is known for its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, thereby promoting a sense of satiety and reducing appetite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desmethylsibutramine can be synthesized through the demethylation of sibutramine. The process involves the removal of a methyl group from the nitrogen atom of sibutramine. This can be achieved using various demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) for purification and analysis . The separation is achieved on a reversed-phase column, employing acetonitrile and an aqueous formic acid solution containing ammonium acetate as mobile phases in a gradient mode .

Análisis De Reacciones Químicas

1.1. N-Demethylation Pathways

Desmethylsibutramine undergoes N-demethylation by cytochrome P450 enzymes (CYP2B6) to form dithis compound (DDMS), a secondary metabolite. This reaction involves the removal of a methyl group from the tertiary amine moiety .

Key data :

-

Reaction rate : Elevated plasma levels of DDMS occur with CYP2B6 inhibitors (e.g., clopidogrel) due to reduced enzymatic activity .

1.2. Enzymatic Oxidation

DMS is susceptible to oxidation , producing hydroxylated derivatives. This reaction is catalyzed by hepatic enzymes, contributing to its metabolic clearance .

2.1. Oxidation Reactions

In vitro studies demonstrate that DMS reacts with oxidizing agents such as hydrogen peroxide and potassium permanganate , forming hydroxylated products. These reactions are pH- and temperature-dependent .

2.2. Reduction Reactions

DMS can undergo reduction using agents like sodium borohydride or lithium aluminum hydride , yielding amine derivatives. This process modifies the compound’s tertiary amine structure .

2.3. Substitution Reactions

Halogenation and alkylation reactions occur at the aromatic ring or amine group , enabling the synthesis of analogs for pharmacological testing .

3.2. Purification Methods

-

Chromatography : High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) ensures high purity .

-

Quality Control : Rigorous testing for residual solvents and enantiomeric excess .

4.1. Thermal Stability

DMS remains stable at room temperature for 6 hours but degrades under prolonged heat (>50°C), forming decomposition products .

4.2. Photodegradation

Exposure to UV light induces photooxidation , generating quinone-like compounds. This necessitates light-protected storage .

5.1. Neurotransmitter Reuptake Inhibition

DMS acts as a triple reuptake inhibitor , binding to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its (R)-enantiomer exhibits greater potency :

| Transporter | (R)-DMS IC₅₀ (nM) | (S)-DMS IC₅₀ (nM) |

|---|---|---|

| SERT | 140 | 4,300 |

| NET | 13 | 62 |

| DAT | 8.9 | 12 |

5.2. Enantioselective Effects

-

(R)-Enantiomer : 10-fold higher affinity for SERT than (S)-enantiomer .

-

(S)-Enantiomer : Minimal impact on locomotor activity in animal models .

Analytical Detection

HPLC-MS/MS methods quantify DMS and its metabolites in biological matrices :

Aplicaciones Científicas De Investigación

Analytical Chemistry

Desmethylsibutramine is frequently utilized as a reference standard in analytical chemistry. Its role includes:

- Detection and Quantification : It is used in assays to detect and quantify sibutramine and its metabolites in biological samples. For instance, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of sibutramine and its N-desmethyl metabolites in human plasma .

| Application | Method | Findings |

|---|---|---|

| Detection of metabolites | LC-MS/MS | High specificity and sensitivity for metabolites . |

| Bioequivalence studies | Pharmacokinetic analysis | Validated methods successfully applied . |

Pharmacological Studies

Research has shown that this compound may have therapeutic potential beyond weight loss:

- Anti-Obesity Effects : Studies indicate that this compound exhibits anorexic effects that could be safer alternatives to sibutramine itself. In animal models, both enantiomers of this compound demonstrated significant reductions in food intake without affecting locomotor activity .

Toxicology

This compound has also been studied for its safety profile:

- Adverse Effects Monitoring : Research indicates that dietary supplements containing this compound have been linked to various health risks, prompting studies on its toxicological effects. The compound's presence in herbal weight-loss products has raised concerns regarding potential adverse health outcomes .

| Concern | Context | Implications |

|---|---|---|

| Health Risks | Adulteration in supplements | Need for regulatory scrutiny and consumer safety . |

Case Study 1: Weight Loss Supplement Analysis

A study analyzed herbal supplements marketed for weight loss that contained this compound. The findings revealed significant levels of the compound, raising concerns about the safety and efficacy of these products. The study highlighted the need for rigorous testing of dietary supplements to prevent potential health risks associated with unregulated ingredients .

Case Study 2: Pharmacokinetic Evaluation

In a pharmacokinetic study involving human subjects, researchers developed a sensitive LC-MS/MS method for quantifying this compound and its metabolites in plasma samples. This method demonstrated high accuracy and precision, facilitating further studies on the drug's metabolism and effects in humans .

Mecanismo De Acción

Desmethylsibutramine exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite . The compound acts on the central nervous system, primarily targeting the serotonin and norepinephrine transporters .

Comparación Con Compuestos Similares

Sibutramine: The parent compound from which desmethylsibutramine is derived.

N-ethylsibutramine: A related compound with similar anorectic properties.

3,4-dichlorosibutramine: Another derivative with enhanced potency.

Uniqueness: this compound is unique due to its higher potency as a monoamine reuptake inhibitor compared to sibutramine. This increased potency makes it more effective in promoting satiety and reducing appetite, which is beneficial for weight management .

Actividad Biológica

Desmethylsibutramine, a metabolite of the anti-obesity drug sibutramine, has garnered attention due to its significant biological activity, particularly in the context of appetite suppression and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological effects, mechanisms of action, and clinical implications associated with this compound.

Overview of this compound

This compound (DMS) is primarily recognized for its role as an active metabolite of sibutramine, which was previously used as an anti-obesity agent. The compound exhibits a stronger anorexic effect compared to its parent drug, making it a subject of interest in weight management therapies. Its pharmacological profile includes the inhibition of neurotransmitter reuptake, particularly norepinephrine and serotonin, leading to enhanced satiety signals in the brain.

- Neurotransmitter Reuptake Inhibition :

-

Enantioselective Effects :

- Research indicates that the R(+)-enantiomer of this compound exhibits more potent anorexic effects than its S(-)-counterpart. Studies have shown that these enantiomers can differentially influence locomotor activity and behavioral despair in animal models, suggesting a nuanced interaction with dopaminergic pathways .

- Impact on Neuropeptide Release :

Case Study: Adulteration in Weight Loss Products

This compound has been identified as an undeclared ingredient in various over-the-counter slimming products. A study analyzing 66 cases of poisoning linked to illicit weight-loss agents reported that this compound was present in several products, leading to adverse effects such as palpitations and supraventricular tachycardia . This highlights the risks associated with unregulated dietary supplements containing DMS.

Cardiovascular Risks

Sibutramine's association with cardiovascular events has raised concerns about this compound as well. A case report noted sudden cardiac death in a patient using an herbal supplement containing sibutramine derivatives, emphasizing the need for caution regarding DMS's safety profile .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to sibutramine:

| Compound | Mechanism of Action | Anorexic Effect | Cardiovascular Risk |

|---|---|---|---|

| Sibutramine | Inhibits reuptake of norepinephrine/serotonin | Moderate | High |

| This compound (R) | Stronger reuptake inhibition; enhances POMC/CART | High | Moderate |

| This compound (S) | Weaker reuptake inhibition | Low | Low |

Propiedades

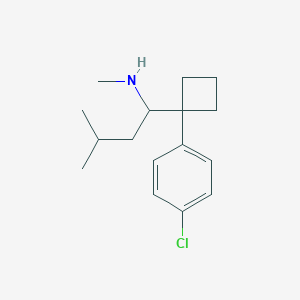

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKZKLXYHLWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314239 | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168835-59-4 | |

| Record name | N-Desmethylsibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168835-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylsibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889I657R9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.